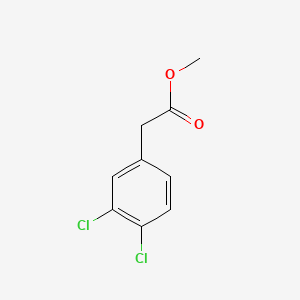

Methyl 2-(3,4-dichlorophenyl)acetate

Description

Significance of Aryl Acetates in Chemical and Biological Research

Aryl acetates, a class of organic esters characterized by an acetate (B1210297) group attached to an aromatic ring system, are significant in multiple areas of scientific research. In organic synthesis, derivatives such as aryl diazoacetates are versatile reagents. nih.govacs.org Their photochemical activation can generate carbenes, which are highly reactive intermediates used in important carbon-carbon bond-forming reactions like cyclopropanation and C-H insertion. nih.govacs.org In the biological realm, the hydrolysis of acetate esters is a key reaction. For instance, the drug abiraterone (B193195) acetate is an acetylated prodrug that is hydrolyzed in the body to its active form, abiraterone, by enzymes like arylacetamide deacetylase (AADAC). nih.gov Acetoacetates are also widely used as chemical intermediates in the production of a variety of compounds, including pharmaceuticals like antibiotics and analgesics. quora.com

Overview of Chlorinated Aromatic Compounds in Medicinal and Agrochemical Sciences

Chlorinated aromatic compounds, which contain one or more chlorine atoms bonded to an aromatic ring, are a cornerstone of modern medicinal and agrochemical sciences. eurochlor.orgtaylorandfrancis.com The inclusion of chlorine atoms into a molecule can substantially alter its physical, chemical, and biological properties. nih.gov This modification can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. chemrxiv.org

In medicinal chemistry, chlorinated compounds are integral to a wide array of pharmaceuticals, with more than 250 FDA-approved chloro-containing drugs available for treating numerous diseases. nih.gov The versatility of the chloro substituent is highlighted by its ability to act as a bioisostere for other groups, such as methyl or trifluoromethyl groups, depending on the molecular context. chemrxiv.org Chlorinated aromatics are frequently used as intermediates in the synthesis of pharmaceuticals and agricultural chemicals. eurochlor.orgresearchgate.net

Historical Context of Related Chemical Scaffolds in Academic Inquiry

The study of chlorinated aromatic scaffolds has a long history in academic and industrial research. The strategic placement of chlorine atoms on a phenyl ring has been a common tactic in drug discovery for decades. A classic example is the "Topliss scheme," a systematic method for analog synthesis in medicinal chemistry, which often begins with the preparation of a para-chloro analog to guide further structural modifications. chemrxiv.org The 3,4-dichloro substitution pattern, in particular, has been incorporated into various molecular frameworks to explore its effect on biological activity. Research has shown that amide compounds containing the 3,4-dichlorophenyl group can exhibit potent antitumor activity, making this scaffold a promising area for medicinal research. sioc-journal.cn Beyond medicine, chlorinated benzenes have been used extensively as industrial solvents and chemical intermediates, which has also prompted significant academic inquiry into their environmental behavior and remediation. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3,4-dichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVOAIHAIWHHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361488 | |

| Record name | methyl 2-(3,4-dichlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6725-44-6 | |

| Record name | methyl 2-(3,4-dichlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physical and Chemical Properties of Methyl 2 3,4 Dichlorophenyl Acetate

Methyl 2-(3,4-dichlorophenyl)acetate is a fine chemical used primarily in research and development. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers. chemscene.commatrix-fine-chemicals.comsigmaaldrich.comoakwoodchemical.com The compound is typically supplied as a colorless to pale-brown liquid. sigmaaldrich.com

| Property | Value |

| CAS Number | 6725-44-6 |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.06 g/mol |

| IUPAC Name | This compound |

| SMILES | COC(=O)CC1=CC(=C(C=C1)Cl)Cl |

| InChI Key | FWVOAIHAIWHHDM-UHFFFAOYSA-N |

| Physical Form | Colorless to Pale-brown Liquid |

| Purity | ≥97% or ≥98% |

| Storage Temperature | Room temperature or Refrigerator |

Synthesis and Manufacturing Processes

Detailed, large-scale manufacturing processes for specialty chemicals like Methyl 2-(3,4-dichlorophenyl)acetate are often proprietary. However, its synthesis can be understood through established principles of organic chemistry. A common laboratory-scale approach would involve the esterification of the corresponding carboxylic acid, 3,4-dichlorophenylacetic acid. This reaction, typically carried out in methanol (B129727) with an acid catalyst, directly yields the methyl ester.

Alternative synthetic routes could involve multi-step sequences starting from more basic precursors. For example, synthetic strategies for related dichlorophenyl compounds have involved reactions such as the diazotization of a dichloroaniline followed by subsequent reactions to build the desired side chain. google.com The specific choice of synthetic route depends on factors such as the availability of starting materials, desired purity, and reaction scale.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Features

A pharmacophore model outlines the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. For Methyl 2-(3,4-dichlorophenyl)acetate, the key pharmacophoric features can be deduced from its constituent parts: the dichlorinated aromatic ring, the acetic acid ester moiety, and the spatial arrangement between them.

The dichlorophenyl ring serves as a crucial hydrophobic and electron-withdrawing feature. The chlorine atoms enhance the lipophilicity of the molecule, which can facilitate its transport across biological membranes. Furthermore, the electron-withdrawing nature of the chlorine atoms can influence the electronic distribution of the entire molecule, potentially impacting its binding affinity to target proteins through halogen bonding or other electronic interactions.

The ester group (methyl acetate) provides a polar region with hydrogen bond accepting capabilities through its carbonyl oxygen. This feature is often critical for anchoring the molecule within the binding pocket of a receptor or an enzyme. The size and nature of the ester's alkyl group can also influence solubility, metabolic stability, and steric interactions at the binding site.

The acetic acid backbone acts as a spacer, connecting the aromatic ring and the ester group. The length and flexibility of this linker are critical for positioning the other pharmacophoric features in the optimal orientation for binding.

Recent research has identified that 3,4-dichlorophenylacetic acid, the parent acid of the target compound, exhibits auxin-like activity in plants by interacting with auxin receptors. researchgate.netnih.gov Molecular docking studies of 3,4-dichlorophenylacetic acid with the auxin receptor TIR1 have suggested a binding mode where the carboxylic acid group forms crucial interactions. nih.gov By extension, it can be hypothesized that for this compound, the ester group would occupy a similar space and the dichlorophenyl ring would be positioned within a hydrophobic pocket of the receptor.

Table 1: Key Pharmacophoric Features of this compound

| Feature | Description | Potential Role in Biological Activity |

|---|---|---|

| 3,4-Dichlorophenyl Ring | Hydrophobic, electron-withdrawing aromatic system. | Hydrophobic interactions, halogen bonding, influences electronic properties. |

| Carbonyl Oxygen (Ester) | Hydrogen bond acceptor. | Anchoring the molecule in the binding site. |

| Methyl Group (Ester) | Small, lipophilic alkyl group. | Influences solubility, metabolic stability, and steric fit. |

Impact of Halogen Substituent Position and Number on Activity

The position and number of halogen substituents on the phenyl ring are critical determinants of the biological activity of phenylacetic acid derivatives. While specific SAR studies on a comprehensive series of Methyl 2-(phenyl)acetate analogs with varying chlorine substitutions are not extensively available in the public domain, general principles of halogen substitution in bioactive molecules can be applied.

The position of the chlorine atoms (3,4-dichloro) in this compound creates a specific electronic and steric profile. This substitution pattern can influence the molecule's interaction with target proteins. For instance, in a study of 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs, the position of a chlorine substituent on the phenyl rings significantly impacted their cytotoxic activity against cancer cell lines.

The number of chlorine atoms also plays a crucial role. Dichlorination, as in the case of this compound, generally increases lipophilicity compared to a monochlorinated or non-chlorinated analog. This increased lipophilicity can enhance membrane permeability and hydrophobic interactions with the target, but it can also affect solubility and metabolic pathways.

Table 2: Predicted Impact of Halogen Substitution Patterns on the Properties of Methyl Phenylacetate Analogs

| Substitution Pattern | Predicted Lipophilicity (LogP) | Potential Impact on Activity |

|---|---|---|

| Unsubstituted | Lower | Reduced hydrophobic interactions |

| Monochloro (e.g., 4-chloro) | Intermediate | Moderate hydrophobic interactions |

| Dichloro (e.g., 3,4-dichloro) | Higher | Enhanced hydrophobic interactions, potential for specific halogen bonding |

| Dichloro (e.g., 2,6-dichloro) | Higher | Potential for steric hindrance affecting binding |

Influence of Ester Group Variations on Biological Responses and Pharmacokinetics

The ester group in this compound is a key site for modification to modulate its biological activity and pharmacokinetic properties. Altering the alkyl portion of the ester can significantly impact factors such as solubility, metabolic stability, and the drug's release profile.

Chain Length and Branching: Increasing the chain length of the alcohol moiety (e.g., from methyl to ethyl, propyl, or butyl) generally increases the lipophilicity of the compound. This can affect its absorption, distribution, and metabolism. For example, in a series of benzomorphan-based opioids, increasing the ester chain length led to a switch from antagonist to agonist activity and influenced in vivo antinociceptive effects. nih.gov Longer or bulkier alkyl groups may also introduce steric hindrance at the binding site, potentially reducing activity.

Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes in the body, which would convert this compound to its parent acid, 3,4-dichlorophenylacetic acid. The rate of this hydrolysis can be influenced by the steric bulk of the alcohol group. For instance, a bulkier ester group (e.g., tert-butyl) might be more sterically hindered and thus more resistant to hydrolysis, leading to a longer duration of action of the ester form.

Pharmacokinetics: The nature of the ester group can significantly alter the pharmacokinetic profile of a drug. A study on different esters of 2,4-dichlorophenoxyacetic acid demonstrated that the ester form can influence the absorption and distribution of the active compound. nih.govnih.gov24d.info While specific pharmacokinetic data for a series of 2-(3,4-dichlorophenyl)acetate esters is not available, it is a well-established principle in drug design that ester modification is a common strategy to create prodrugs with improved bioavailability or to control the rate of drug release.

Table 3: Predicted Effects of Ester Group Variation on the Properties of 2-(3,4-Dichlorophenyl)acetate Analogs

| Ester Group | Predicted Lipophilicity | Predicted Metabolic Stability (to hydrolysis) | Potential Impact on Pharmacokinetics |

|---|---|---|---|

| Methyl | Baseline | Low | Rapid conversion to the parent acid |

| Ethyl | Slightly Increased | Low to Moderate | Potentially slightly slower conversion |

| Isopropyl | Increased | Moderate | Increased steric hindrance may slow hydrolysis |

| tert-Butyl | Significantly Increased | High | Slower hydrolysis, potentially longer duration of action |

Conformational Analysis and its Correlation with Receptor/Enzyme Recognition

The three-dimensional conformation of this compound is a critical factor in its ability to bind to a biological target. The molecule possesses rotational freedom around the single bonds connecting the phenyl ring to the acetate (B1210297) moiety and within the ester group itself. The preferred conformation, or the conformation adopted upon binding, will dictate how the pharmacophoric features are presented to the receptor or enzyme.

The dihedral angle between the plane of the phenyl ring and the plane of the acetate group is a key conformational parameter. This angle will be influenced by the steric bulk of the substituents on the phenyl ring. The 3,4-dichloro substitution pattern is less likely to cause significant steric hindrance that would force the side chain into a highly twisted conformation, compared to, for example, a 2,6-dichloro substitution.

The conformation of the ester group itself (e.g., s-cis vs. s-trans) can also be important for interaction with the binding site. The specific conformation adopted will be the one that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimizes unfavorable steric clashes.

While specific conformational analysis studies for this compound are not readily found in the literature, studies on other small molecule ligands have demonstrated the importance of conformational preferences for receptor binding. For instance, the conformational analysis of dopamine (B1211576) D2 receptor antagonists of the benzamide (B126) series was crucial in understanding their interaction with the receptor. nih.gov Similarly, computational studies can predict the low-energy conformations of this compound and how these might fit into the binding pocket of a target like the auxin receptor, providing a structural basis for its biological activity.

Comparative Studies with Structurally Similar Compounds

Comparing the biological activity of this compound with its structural analogs can provide significant insights into its SAR.

Analogs with Different Halogenation Patterns: As discussed in section 4.2, comparing the 3,4-dichloro isomer with other isomers (e.g., 2,4-dichloro, 2,6-dichloro, 3,5-dichloro) would be highly informative. For example, the 2,6-dichloro substitution often introduces significant steric bulk near the connection to the side chain, which can drastically alter the preferred conformation and binding affinity. A study on substituted phenylacetic acids showed that the position of substituents influences their properties and reactivity. unimi.it

Analogs with Different Ester Groups: As detailed in section 4.3, a systematic variation of the ester group (e.g., methyl, ethyl, propyl) would elucidate the impact of size and lipophilicity of this part of the molecule on activity and pharmacokinetics.

Parent Acid and Amide Analogs: Comparing the activity of this compound with its corresponding carboxylic acid (3,4-dichlorophenylacetic acid) and amide derivatives would highlight the importance of the ester functionality. The parent acid has been shown to have auxin-like activity. researchgate.netnih.gov The corresponding amides, with their ability to act as hydrogen bond donors, would likely exhibit different binding properties. A study on 3,4-dichlorophenyl amides has shown their potential as antitumor agents, indicating that modification of the acetic acid moiety can lead to different biological activities. sioc-journal.cn

Table 4: Hypothetical Comparative Activity Profile of Structurally Similar Compounds

| Compound | Key Structural Difference | Predicted Biological Activity (relative to this compound) | Rationale |

|---|---|---|---|

| Methyl 2-(4-chlorophenyl)acetate | Monochloro substitution | Potentially lower | Reduced hydrophobic interactions and altered electronic properties. |

| Methyl 2-(2,4-dichlorophenyl)acetate | Different dichlorination pattern | Different | Altered steric and electronic profile may lead to different target interactions. |

| Ethyl 2-(3,4-dichlorophenyl)acetate | Longer ester chain | Potentially similar or slightly different | Increased lipophilicity could modulate activity and pharmacokinetics. |

| 3,4-Dichlorophenylacetic acid | Carboxylic acid instead of ester | Different | The acidic proton and hydrogen bonding capabilities would significantly alter binding. |

Metabolism and Biotransformation Pathways

Identification of In Vitro and In Vivo Metabolites

Direct experimental identification of in vitro and in vivo metabolites for Methyl 2-(3,4-dichlorophenyl)acetate has not been reported. However, based on its ester functional group, the primary metabolic transformation is anticipated to be the hydrolysis of the methyl ester. This would yield the corresponding carboxylic acid, 3,4-dichlorophenylacetic acid , as the principal metabolite.

Further biotransformation could involve modifications to the dichlorinated aromatic ring. For instance, the metabolism of a structurally related compound, o-dichlorobenzene, is known to produce dichlorophenols. By analogy, this compound could undergo hydroxylation of the aromatic ring. Research on o-dichlorobenzene metabolism in rats has also identified 3,4-dichlorophenyl methyl sulfone as a metabolite, suggesting the possibility of sulfur-containing metabolites for this compound, though these would likely be minor products. nih.gov

| Predicted Metabolite | Anticipated Metabolic Pathway |

|---|---|

| 3,4-Dichlorophenylacetic acid | Hydrolysis |

| Hydroxylated-3,4-dichlorophenylacetic acid | Aromatic Hydroxylation (Phase I) |

| Methoxy-3,4-dichlorophenylacetic acid | O-methylation following hydroxylation (Phase II) |

Elucidation of Enzymatic Pathways Involved in Biotransformation

The specific enzymes responsible for the metabolism of this compound have not been experimentally elucidated. Nevertheless, the probable enzymatic pathways can be postulated based on its chemical structure.

Hydrolysis : The conversion of the methyl ester to a carboxylic acid is a hydrolytic reaction. This process is typically mediated by a class of enzymes known as carboxylesterases , which are prevalent in various tissues, including the liver and plasma.

Phase I Reactions :

Oxidation : The dichlorophenyl moiety is a probable site for oxidative metabolism. This is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes, located mainly in the liver, could catalyze the hydroxylation of the aromatic ring. For example, studies on certain chloroacetamide herbicides have pointed to the involvement of CYP3A4 and CYP2B6 in their metabolism. nih.gov

Phase II Reactions :

Glucuronidation : Should hydroxylation of the aromatic ring occur, the resulting hydroxylated metabolites would be susceptible to conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and significantly enhances the water solubility of the metabolite, aiding in its excretion.

Sulfation : As an alternative to glucuronidation, hydroxylated metabolites can undergo conjugation with a sulfonate group. This reaction is catalyzed by sulfotransferases (SULTs) .

Assessment of Metabolic Stability and Clearance Mechanisms

There is a lack of published data concerning the metabolic stability and clearance mechanisms of this compound. The metabolic stability of a compound is often assessed in vitro using liver microsomes or hepatocytes to determine its intrinsic clearance. youtube.com A compound with lower metabolic stability is cleared more rapidly from the body. The clearance of this compound would likely be a function of both hepatic metabolism, as outlined above, and renal excretion of the parent compound and its metabolites. The relative contribution of each of these clearance pathways remains unknown without specific experimental data.

Comparative Metabolic Studies Across Different Biological Systems

No comparative studies on the metabolism of this compound in different biological systems (e.g., across various species or in different tissues) have been documented. Such studies are essential for extrapolating metabolic data between species and understanding potential differences in pharmacological or toxicological effects. For instance, the metabolism of chloroacetamide herbicides has been demonstrated to vary between rat and human liver microsomes, highlighting the importance of species-specific metabolic profiling. nih.gov

Environmental Fate and Ecotoxicological Investigations

Biodegradation Pathways in Soil and Aquatic Environments

The environmental degradation of Methyl 2-(3,4-dichlorophenyl)acetate is initiated by the cleavage of its ester bond. This hydrolysis reaction, which can occur abiotically or be mediated by microbial esterases, yields 3,4-dichlorophenylacetic acid (3,4-DCPAA) and methanol (B129727). researchgate.netgoogle.com The resulting methanol can be utilized as a carbon source by various soil microorganisms.

The subsequent biodegradation of the chlorinated aromatic ring of 3,4-DCPAA is predicted to follow pathways similar to those established for other chlorinated phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govresearchgate.net Under aerobic conditions, the primary mechanism involves enzymatic reactions that introduce hydroxyl groups onto the aromatic ring, making it susceptible to cleavage.

A probable aerobic pathway for 3,4-DCPAA involves the following key steps:

Hydroxylation: A dioxygenase enzyme attacks the aromatic ring, leading to the formation of a dihydroxylated intermediate, likely a dichlorocatechol. For the related compound 2,4-D, this step forms dichlorocatechol. nih.govtandfonline.com

Ring Cleavage: The dichlorocatechol intermediate undergoes ortho- or meta-cleavage, a reaction catalyzed by chlorocatechol dioxygenases. nih.govnih.gov This opens the aromatic ring, forming a chlorinated muconic acid derivative. nih.govethz.ch

Further Degradation: The resulting linear compound is further metabolized through a series of enzymatic steps, including cycloisomerization, hydrolysis, and reduction. nih.govresearchgate.net These steps ultimately lead to the removal of the chlorine atoms and the breakdown of the carbon chain into intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov

Under anaerobic conditions, a different degradation pathway, reductive dechlorination, becomes significant. ethz.ch In this process, microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms from the aromatic ring. This can lead to the formation of monochlorophenylacetic acid and subsequently phenylacetic acid, which can be further mineralized. ethz.ch

Interactive Data Table: Predicted Major Intermediates in the Biodegradation of this compound

| Precursor Compound | Predicted Intermediate | Degradation Step | Environment |

| This compound | 3,4-Dichlorophenylacetic acid | Hydrolysis | Aerobic/Anaerobic |

| 3,4-Dichlorophenylacetic acid | 4,5-Dichlorocatechol | Hydroxylation | Aerobic |

| 4,5-Dichlorocatechol | 3,4-Dichloro-cis,cis-muconate | Ring Cleavage (ortho) | Aerobic |

| 3,4-Dichlorophenylacetic acid | 3-Chloro- or 4-Chlorophenylacetic acid | Reductive Dechlorination | Anaerobic |

Microbial Degradation Mechanisms and Identification of Metabolizing Organisms

The biodegradation of chlorinated aromatic compounds like this compound is carried out by a diverse range of soil and aquatic microorganisms. asm.orgoup.com Numerous bacterial species have been identified that can utilize such compounds as a source of carbon and energy. tandfonline.commicrobiologyresearch.org

The microbial degradation process is driven by specific enzymes encoded by catabolic genes, which are often located on plasmids. This allows for horizontal gene transfer within microbial communities, facilitating the spread of degradation capabilities. tandfonline.com For the well-studied herbicide 2,4-D, the degradation pathway is encoded by the tfd genes, found in organisms like Cupriavidus necator JMP134. nih.govtandfonline.com These genes code for enzymes that systematically break down the molecule:

tfdA : Encodes an α-ketoglutarate-dependent dioxygenase that cleaves the side chain. nih.govnih.gov

tfdB : Encodes a hydroxylase that adds a hydroxyl group to the aromatic ring. nih.gov

tfdC, tfdD, tfdE, tfdF : Encode enzymes responsible for ring cleavage (dioxygenase), cycloisomerization, hydrolysis, and reduction, respectively. nih.govresearchgate.net

It is highly probable that microorganisms capable of degrading this compound would possess a similar enzymatic machinery, adapted to the specific 3,4-dichloro substitution pattern. Genera known for their ability to degrade chlorinated aromatic hydrocarbons include Pseudomonas, Alcaligenes, Arthrobacter, Sphingomonas, and Cupriavidus. tandfonline.comethz.ch For instance, Alcaligenes eutrophus can degrade 2,4-dichlorophenol (B122985) (a metabolite of 2,4-D), and various Pseudomonas species are known to metabolize 1,4-dichlorobenzene. nih.govethz.ch

Interactive Data Table: Examples of Microorganisms Degrading Related Chlorinated Aromatic Compounds

| Microorganism Genus | Specific Strain (Example) | Degraded Compound | Reference |

| Cupriavidus | C. necator JMP134 | 2,4-Dichlorophenoxyacetic acid (2,4-D) | nih.govtandfonline.com |

| Pseudomonas | Pseudomonas spp. | 2,4-D, 1,4-Dichlorobenzene | ethz.choup.com |

| Alcaligenes | A. eutrophus JMP222 | 2,4-Dichlorophenol | nih.gov |

| Arthrobacter | Arthrobacter spp. | 2,4-D | tandfonline.com |

| Sphingomonas | S. haloaromaticamans | 1,4-Dichlorobenzene | ethz.ch |

| Xanthobacter | X. flavus 14p1 | 1,4-Dichlorobenzene | ethz.ch |

Persistence and Bioaccumulation Potential in Environmental Compartments

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down. Based on data from structurally similar compounds like 2,4-D, this compound is expected to have moderate persistence in the environment. cdc.govjuniperpublishers.com

In soil, the half-life of 2,4-D typically ranges from a few days to a few weeks, largely dependent on microbial activity, soil type, moisture, and temperature. cdc.gov The aerobic soil metabolism half-life for 2,4-D has been reported to be around 6 days. cdc.gov In aquatic environments, degradation is also significant, with an aerobic aquatic metabolism half-life of about 15 days for 2,4-D. However, under anaerobic conditions, persistence is considerably longer, with half-lives ranging from 41 to over 300 days. cdc.gov The initial hydrolysis of the methyl ester group of the title compound is expected to be relatively rapid. ruthigen.com

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment through all routes of exposure. The potential for a compound to bioaccumulate is often estimated using its octanol-water partition coefficient (LogP or Log Kₒw). A calculated LogP value for this compound is 2.7089, which suggests a moderate potential for bioaccumulation. chemscene.com For comparison, the bioconcentration factor (BCF) for 2,4-D in carp (B13450389) was measured to be low, suggesting bioconcentration in aquatic species is not significant for the parent acid. cdc.gov However, biotransformation can lead to metabolites with different physicochemical properties. acs.org For instance, methylation of a carboxylic acid group, as seen in the formation of diclofenac (B195802) methyl ester from diclofenac, can increase the hydrophobicity and bioaccumulation potential of the resulting metabolite. acs.org The degradation product of the title compound, 3,4-dichlorophenylacetic acid, is less hydrophobic than the parent ester and would likely have a lower bioaccumulation potential.

Interactive Data Table: Environmental Persistence and Bioaccumulation Indicators

| Parameter | Value (Analog: 2,4-D) | Environmental Compartment | Reference |

| Aerobic Soil Half-Life | 6.2 days | Soil | cdc.gov |

| Anaerobic Aquatic Half-Life | 41 - 333 days | Aquatic Sediment | cdc.gov |

| Bioconcentration Factor (BCF) | 1 (in carp) | Aquatic Organisms | cdc.gov |

| Parameter | Value (this compound) | - | Reference |

| Calculated LogP | 2.7089 | - | chemscene.com |

Ecotoxicological Impact on Non-Target Organisms

Chlorinated aromatic compounds can exert toxic effects on a variety of non-target organisms in terrestrial and aquatic ecosystems. nih.govresearchgate.net Exposure can lead to a range of adverse outcomes, including impacts on growth, reproduction, and survival. researchgate.net

In aquatic environments, organisms at different trophic levels are susceptible. Studies on the related compound 2,4-D have shown that while some salt formulations have lower toxicity, ester formulations can be particularly toxic to fish and aquatic invertebrates. juniperpublishers.com Potential effects on aquatic life include:

Invertebrates: Exposure can lead to mortality and behavioral changes. For example, 2,4-D has been found to be highly toxic to crayfish (Astacus leptodactylus). researchgate.net

Fish: Toxic effects can manifest as altered behavior, reproductive problems, and impacts on juvenile survival. researchgate.net

Algae and Plants: As a derivative of a herbicide, it can be expected to have effects on primary producers, potentially disrupting the base of the aquatic food web.

In soil ecosystems, non-target organisms such as earthworms, beneficial insects, and the microbial community can be affected. Disruption of the soil microbial community can alter nutrient cycling and soil health.

Interactive Data Table: Summary of Potential Ecotoxicological Impacts on Non-Target Organisms

| Organism Group | Potential Impacts |

| Aquatic Invertebrates | Mortality, behavioral changes, reproductive issues |

| Fish | Altered behavior, reduced growth, reproductive problems, juvenile mortality |

| Algae / Aquatic Plants | Inhibition of photosynthesis, reduced growth |

| Soil Microorganisms | Alteration of community structure, inhibition of key metabolic processes (e.g., nitrogen fixation) |

| Earthworms | Reduced survival and reproduction |

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for identifying potential biological targets and understanding the binding mechanism of a ligand.

While specific molecular docking studies for "Methyl 2-(3,4-dichlorophenyl)acetate" are not extensively documented in publicly available literature, research on structurally similar compounds provides a framework for its potential interactions. For instance, a study involving the related compound, 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govpjps.pkoxazin-4-one, investigated its interaction with Methionyl-tRNA synthetase. pjps.pk In this study, the dichlorophenyl moiety played a significant role in the binding affinity. pjps.pk Such studies suggest that "this compound" could also be investigated for its binding potential to various enzymes and receptors where the dichlorophenyl group can form favorable interactions within the binding pocket.

A hypothetical molecular docking workflow for "this compound" would involve:

Target Selection: Identifying potential protein targets based on the compound's known or suspected biological activities.

Preparation of Ligand and Receptor: Generating 3D structures of "this compound" and the target protein.

Docking Simulation: Using software to predict the binding poses and calculate the binding affinity (docking score).

Analysis of Interactions: Visualizing the docked complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The results of such simulations, including predicted binding energies and interacting amino acid residues, would be tabulated to compare the affinity of "this compound" with that of known inhibitors or native ligands of the target protein.

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure, reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods can provide detailed information about molecular orbitals, charge distribution, and reactivity indices.

For "this compound," DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Electronic Properties: Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its electronic behavior and reactivity. The energy gap between HOMO and LUMO is a key indicator of molecular stability.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack.

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (IR) and NMR chemical shifts, which can be compared with experimental data for structural validation.

Studies on other halogenated phenyl compounds have demonstrated the utility of DFT in elucidating their chemical properties. dergipark.org.trconicet.gov.arresearchgate.netresearchgate.net For example, DFT calculations can reveal how the electron-withdrawing nature of the chlorine atoms on the phenyl ring influences the reactivity of the acetate (B1210297) group in "this compound".

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | - | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | - | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | - | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | - | Measures the polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule over time and its interactions with its environment, such as a solvent or a biological target.

For "this compound," MD simulations could be utilized to:

Explore Conformational Space: Identify the different shapes (conformations) the molecule can adopt in solution and their relative energies.

Study Ligand-Protein Binding Stability: When docked to a protein target, MD simulations can assess the stability of the binding pose over time. plos.orgmdpi.com This involves monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms.

Calculate Binding Free Energies: More advanced MD techniques can provide a more accurate estimation of the binding affinity by considering the dynamic nature of the interaction and the role of solvent molecules.

MD simulations are particularly useful for understanding how a ligand adapts its conformation to fit into a binding site and the role of water molecules in mediating ligand-protein interactions. mdpi.comnrel.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govisef.netunc.edumdpi.com

A QSAR study involving "this compound" would typically involve a dataset of structurally similar compounds with known biological activities (e.g., insecticidal or anticancer). The process would include:

Descriptor Calculation: Quantifying various physicochemical properties (descriptors) of the molecules, such as hydrophobicity, electronic properties, and steric parameters.

Model Development: Using statistical methods to build a model that correlates the descriptors with the observed biological activity.

Model Validation: Testing the predictive power of the model using an external set of compounds.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives of "this compound," thereby guiding the design of more potent compounds. researchgate.net

In Silico ADME/Tox Predictions and Drug-Likeness Assessment

For "this compound," various computational tools can be used to estimate key ADME/Tox parameters and assess its drug-likeness based on established rules like Lipinski's Rule of Five. ajol.inforesearchgate.net

Table 2: Predicted ADME/Tox and Drug-Likeness Properties for this compound

| Property | Predicted Value/Classification | Importance in Drug Development |

| Absorption | ||

| Human Intestinal Absorption | - | Predicts the extent of absorption from the gut. |

| Caco-2 Permeability | - | In vitro model for intestinal absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | - | Indicates potential for CNS activity or side effects. |

| Plasma Protein Binding (PPB) | - | Affects the free concentration of the drug. |

| Metabolism | ||

| CYP450 Inhibition/Substrate | - | Predicts potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance | - | Indicates the rate of removal from the body. |

| Toxicity | ||

| AMES Mutagenicity | - | Predicts the potential to cause DNA mutations. |

| Carcinogenicity | - | Predicts the potential to cause cancer. |

| Drug-Likeness | ||

| Lipinski's Rule of Five Violations | - | Assesses oral bioavailability. |

| Ghose Filter | - | Defines drug-like physicochemical property ranges. |

| Veber's Rule | - | Relates to oral bioavailability. |

These in silico predictions provide a preliminary assessment of the compound's potential as a drug and help to prioritize candidates for further experimental testing.

Advanced Analytical Methodologies for Detection, Quantification, and Characterization

Development and Validation of Chromatographic Methods (e.g., HPLC, UHPLC-HRMS/MS, GC-MS) for Detection in Complex Matrices

Chromatographic techniques are fundamental for the separation and quantification of Methyl 2-(3,4-dichlorophenyl)acetate, especially from intricate sample backgrounds. scispace.com High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose. cipac.org

The development of a robust chromatographic method involves the careful selection of columns, mobile phases, and detection parameters to achieve optimal separation and sensitivity. For HPLC analysis, a reversed-phase C18 column is commonly employed. pensoft.netresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijcpa.innih.gov Isocratic or gradient elution can be used to separate the analyte from matrix components. pensoft.netijcpa.in Detection is often performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.govdeswater.com

Gas chromatography, particularly when coupled with a mass spectrometer, is well-suited for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In GC-MS, the sample is vaporized and separated on a capillary column (e.g., HP-5 MS) before being ionized and detected by the mass spectrometer. researchgate.net This technique provides excellent selectivity and sensitivity, making it ideal for trace-level detection in complex environmental or biological samples. lcms.cz The use of techniques like Retention Time Locking (RTL) can further enhance reproducibility across different instruments and laboratories. agilent.com

For extremely complex matrices or when very low detection limits are required, UHPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. eurl-pesticides.eu This approach combines the high separation efficiency of UHPLC with the high selectivity and sensitivity of MS/MS detection, allowing for reliable quantification at trace levels. lcms.cz

The table below summarizes typical parameters for chromatographic analysis.

| Parameter | HPLC | GC-MS |

| Column | C18, 250 x 4.6 mm, 5 µm | HP-5 MS capillary column, 30 m x 0.25 mm i.d., 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 225-280 nm | Mass Spectrometry (MS) |

| Temperature | 30 °C (Column) | 250 °C (Column) |

| This table presents illustrative data compiled from various chromatographic method development studies. pensoft.netresearchgate.netnih.govresearchgate.netrjptonline.org |

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, FTIR) for Structural Confirmation and Impurity Profiling

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound and the identification of unknown impurities. metfop.edu.in

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. core.ac.ukethernet.edu.et In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the methyl (-CH3) protons of the ester group. The aromatic protons on the dichlorophenyl ring would appear as a complex multiplet, while the methylene and methyl protons would likely appear as singlets, with their chemical shifts influenced by the adjacent carbonyl and dichlorophenyl groups. researchgate.netlibretexts.org ¹³C NMR spectroscopy complements this by providing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. pioneerpublisher.com Under electron ionization (EI), the molecule would generate a molecular ion peak corresponding to its mass, along with characteristic fragment ions resulting from the cleavage of the ester group or loss of chlorine atoms. massbank.eu High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition. nih.gov Tandem MS (MS/MS) techniques are particularly useful for elucidating the structure of impurities by fragmenting a specific parent ion and analyzing the resulting daughter ions. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule. airhygiene.com The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester carbonyl group (around 1735-1750 cm⁻¹), C-O stretching vibrations, C-H stretching of the aromatic and aliphatic groups, and vibrations corresponding to the carbon-chlorine (C-Cl) bonds and the substituted benzene (B151609) ring. researchgate.netresearchgate.netnih.gov

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons, a singlet for the methylene (-CH2-) group, and a singlet for the methyl (-OCH3) group. |

| ¹³C NMR | Signals for aromatic carbons, methylene carbon, methyl carbon, and a characteristic downfield signal for the ester carbonyl carbon. researchgate.net |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) and fragment ions corresponding to the loss of -OCH3, -COOCH3, and Cl. |

| FTIR | Strong C=O stretching absorption (ester), C-O stretching, aromatic C-H stretching, and C-Cl stretching bands. researchgate.net |

| This table outlines the expected spectroscopic features based on the compound's structure and data from analogous molecules. researchgate.net |

Advanced Impurity Profiling and Degradation Product Analysis

Impurity profiling is the identification and quantification of all potential impurities in a substance. scispace.comiajps.com Impurities in this compound can originate from several sources:

Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions occurring during synthesis. metfop.edu.innih.gov

Degradation Products: These arise from the decomposition of the final product during storage or handling. iajps.com For this compound, hydrolysis of the ester bond to form 2-(3,4-dichlorophenyl)acetic acid is a likely degradation pathway, especially in the presence of moisture or non-neutral pH. pensoft.netscispace.com

Method-Related Impurities: These can form due to process conditions, such as high temperatures, which might induce side reactions. iajps.com

Advanced hyphenated techniques like LC-MS/MS and GC-MS are crucial for separating and identifying these impurities, even at trace levels. metfop.edu.in Stress testing studies, where the compound is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light), are performed to intentionally generate degradation products. pensoft.netresearchgate.net The subsequent analysis of these stressed samples helps to identify potential degradants and elucidate degradation pathways. researchgate.netresearchgate.net The separation of these related substances is often achieved using the same or slightly modified chromatographic methods developed for the main compound. pensoft.net

| Impurity Type | Potential Example | Analytical Method |

| Starting Material | 3,4-Dichlorotoluene | GC-MS |

| Intermediate | 2-(3,4-Dichlorophenyl)acetic acid | HPLC, LC-MS |

| By-product | Isomeric dichlorophenylacetates | HPLC, GC-MS |

| Degradation Product | 2-(3,4-Dichlorophenyl)acetic acid | HPLC, LC-MS |

Method Validation for Robustness and Reproducibility in Research Applications

For any analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. scispace.comedqm.euijirt.org Method validation ensures that the method is robust and reproducible, providing consistent and accurate results over time. cuni.cz Key validation parameters, as often guided by regulatory bodies, include: edqm.eu

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). mdpi.com This provides an indication of its reliability during normal usage.

The table below shows an example of acceptance criteria for these validation parameters.

| Validation Parameter | Acceptance Criteria Example |

| Linearity (Correlation Coefficient) | R² ≥ 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Robustness | Recovery and precision remain within acceptable limits after minor parameter changes. mdpi.com |

| This table provides typical acceptance criteria used in method validation for pharmaceutical analysis. |

By developing and validating analytical methods according to these principles, researchers can ensure the generation of high-quality, reliable, and reproducible data for "this compound".

Emerging Research Areas and Future Perspectives

Design and Synthesis of Novel Derivatives with Enhanced Selectivity or Potency

The core structure of Methyl 2-(3,4-dichlorophenyl)acetate serves as a scaffold for the design of new derivatives with potentially superior properties. Research into synthetic auxin herbicides, a class to which the parent acid of this compound belongs, has shown that modifications to the aromatic ring and the acetic acid side chain can dramatically alter biological activity. nih.govhracglobal.com

Structure-activity relationship (SAR) studies are central to this endeavor. By systematically altering the molecule, researchers can identify which functional groups are crucial for activity and which can be modified to enhance desired traits like target selectivity or potency. For instance, the discovery of novel arylpicolinate herbicides, such as halauxifen-methyl, emerged from extensive SAR assessments of the pyridine-carboxylate synthetic auxins. nih.govresearchgate.net This research demonstrated that strategic modifications, like the introduction of a methoxy (B1213986) group, could address issues such as long soil half-life while maintaining high herbicidal activity. researchgate.net

Future research on this compound derivatives could explore:

Substitution on the Phenyl Ring: Introducing different substituents on the dichlorophenyl ring could modulate the compound's binding affinity to auxin receptors in plants. diva-portal.org Halogen substituents, in particular, are known to have complex effects on the selectivity and potency of bioactive molecules. diva-portal.org

Modification of the Ester Group: Replacing the methyl group with larger or more complex alkyl or aryl groups could affect the compound's solubility, stability, and rate of hydrolysis into the active carboxylic acid form within target organisms. researchgate.net

Bioisosteric Replacement: Replacing the ester functionality with other groups that have similar physical or chemical properties, such as amides or other heterocycles, could lead to novel compounds with different metabolic stabilities and modes of action. nih.gov

These design strategies aim to create next-generation compounds that are more effective at lower concentrations, have a more favorable safety profile, and can overcome existing resistance mechanisms in target species.

Application in Chemical Biology Tools and Probes

Chemical biology utilizes small molecules to study and manipulate biological systems. nih.govnih.gov Given that its parent compound, 3,4-dichlorophenylacetic acid (Dcaa), has been identified as an auxin analog that acts through the plant's auxin signaling pathway, this compound holds potential as a valuable chemical tool. nih.gov

As a membrane-permeable ester, it can serve as a pro-drug, delivering the active Dcaa into cells where it is hydrolyzed. This property is useful for studying auxin transport and signaling. nih.gov Potential applications include:

Probing Auxin Perception and Signaling: By mimicking the natural hormone auxin, Dcaa and its derivatives can be used to investigate the complex auxin receptor system (e.g., TIR1/AFB proteins) and downstream signaling events that control nearly every aspect of plant growth and development. nih.govucanr.edu

Dissecting Hormone Cross-Talk: Auxin signaling is intricately linked with other plant hormones like ethylene. ucanr.edu Chemical probes like this compound could be used to precisely perturb the auxin pathway, allowing researchers to untangle the complex interactions between different hormonal signals.

Development of Labeled Probes: By incorporating fluorescent tags, biotin (B1667282) labels, or radioactive isotopes, derivatives of this compound could be synthesized. Such probes would enable direct visualization of transport, localization within tissues, and identification of binding proteins, providing deeper insights into the molecular mechanisms of auxin action. mskcc.org

The development of such tools from the this compound scaffold could significantly advance our understanding of fundamental plant biology, with implications for improving crop traits and developing novel growth regulators. newphytologist.org

Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of agrochemicals to minimize environmental impact. Future research will likely focus on developing more sustainable methods for producing this compound and its derivatives. Key areas of exploration include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or bio-based solvents. orgsyn.org

Catalytic Methods: Employing highly efficient catalysts to reduce energy consumption and waste generation. This includes developing novel metal-based or enzymatic catalysts that can facilitate key reaction steps under milder conditions.

Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow manufacturing. Flow chemistry offers benefits such as improved safety, better process control, higher yields, and reduced waste, making it a more sustainable approach for chemical production.

These green chemistry approaches not only reduce the environmental footprint of chemical synthesis but can also lead to more efficient and cost-effective manufacturing processes.

Potential for Remediation and Environmental Management Strategies

The widespread use of chlorinated aromatic compounds like synthetic auxin herbicides has raised concerns about their persistence and environmental fate. Research into the biodegradation of the related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), provides a blueprint for potential remediation strategies for soils and water contaminated with dichlorophenylacetates.

Microbial degradation is a key process for breaking down these compounds in the environment. nih.gov Numerous bacterial and fungal strains have been identified that can use 2,4-D as a source of carbon and energy. nih.govresearchgate.net The degradation pathway is well-characterized and involves a series of enzymatic steps:

Removal of the side chain by a dioxygenase (encoded by genes like tfdA). nih.gov

Hydroxylation of the resulting 2,4-dichlorophenol (B122985). nih.gov

Cleavage of the aromatic ring. nih.gov

Further metabolism into central metabolic intermediates. nih.gov

Future research could focus on:

Isolation and Characterization of Microbes: Identifying and engineering microorganisms capable of efficiently degrading this compound and its parent acid. This could involve screening contaminated sites for naturally occurring microbes with the desired metabolic capabilities.

Bioremediation and Phytoremediation: Developing practical strategies that use these microbes (bioremediation) or plants (phytoremediation) to clean up contaminated environments. frontiersin.orgresearchgate.net

Advanced Oxidation Processes: Exploring physicochemical methods like electrokinetic soil flushing or the use of Fenton's reagent to degrade persistent residues in soil and water. researchgate.netawsjournal.orgnih.gov

Understanding the environmental fate and developing effective remediation techniques are crucial for the responsible management of such chemical compounds. nih.gov

Interdisciplinary Research Collaborations for Translational Applications

Translating basic scientific discoveries into practical applications, such as new herbicides or plant growth regulators, requires robust collaboration between different sectors. The development of novel synthetic auxins provides a model for such interdisciplinary efforts.

A notable example is the collaboration between Dow AgroSciences and the University of Warwick, which led to the discovery of the unique receptor-binding characteristics of new arylpicolinate herbicides. warwick.ac.ukagropages.com This partnership between industry and academia was crucial for understanding the fundamental mode of action of these new compounds and accelerating their development. warwick.ac.ukagropages.com

Future translational applications for this compound and its derivatives will depend on similar collaborations involving:

Academia: University researchers can provide fundamental insights into plant biology, chemical synthesis, and environmental science. nih.gov

Industry: Agrochemical companies have the resources and expertise for high-throughput screening, process optimization, field trials, and commercialization. nih.gov

Regulatory Agencies: Government bodies play a critical role in ensuring that new chemical products meet safety and environmental standards. nih.gov

Such interdisciplinary and often international collaborations are essential to bridge the gap between basic research and the development of valuable technologies that can address global challenges in food security and sustainable agriculture. hapres.com

Q & A

Q. What are the common synthetic routes for Methyl 2-(3,4-dichlorophenyl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via esterification of 3,4-dichlorophenylacetic acid. A standard method involves dissolving the acid in methanol with concentrated sulfuric acid as a catalyst, followed by reflux (4–6 hours). Post-reaction, the mixture is quenched in ice water, filtered, and recrystallized from ethanol. Optimization includes adjusting molar ratios (e.g., 1:20 acid-to-methanol ratio), catalyst concentration (1–2% v/v H₂SO₄), and reaction time to maximize yield (typically 70–85%). Side products like unreacted acid can be minimized via controlled reflux duration and thorough washing .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ ~3.7 ppm for methoxy group) and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 235.07 for C₉H₈Cl₂O₃) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and 750–800 cm⁻¹ (C-Cl vibrations) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the compound’s reactivity and biological activity?

Methodological Answer: The 3,4-dichloro substitution enhances electron-withdrawing effects, increasing electrophilicity of the acetoxy group. Comparative studies show:

| Compound | Substituents | Reactivity (Ester Hydrolysis Rate) | Biological Activity (IC₅₀ vs. Enzyme X) |

|---|---|---|---|

| Methyl 2-(4-chlorophenyl)acetate | 4-Cl | 1.0 (baseline) | 150 µM |

| This compound | 3,4-diCl | 2.3 (faster) | 45 µM |

| Methyl 2-(2,4-dichlorophenyl)acetate | 2,4-diCl | 0.8 (slower) | 210 µM |

The 3,4-diCl configuration improves enzyme inhibition due to optimal steric and electronic interactions with target proteins .

Q. What methodologies are used to assess the compound’s potential as an enzyme inhibitor?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Key parameters include binding energy (ΔG ≤ -7 kcal/mol) and hydrogen-bonding with active-site residues (e.g., Ser-123, His-301) .

- In Vitro Assays : Conduct fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases) at varying concentrations (1–100 µM). IC₅₀ values are calculated using nonlinear regression (GraphPad Prism).

- Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

Q. How can researchers resolve discrepancies in reported biological activities of structural analogs?

Methodological Answer: Discrepancies often arise from differences in assay conditions or substituent positioning. Strategies include:

- Standardized Assay Protocols : Use uniform buffer pH (7.4), temperature (37°C), and enzyme concentrations.

- SAR Analysis : Compare analogs using metrics like ClogP (lipophilicity) and polar surface area (PSA). For example, 3,4-diCl analogs exhibit higher membrane permeability (ClogP = 2.8) vs. 4-Cl analogs (ClogP = 2.1) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends in potency and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.